molecular formula C5H10ClNO2 B1280394 1-Aminocyclobutanecarboxylic acid hydrochloride CAS No. 98071-16-0

1-Aminocyclobutanecarboxylic acid hydrochloride

Cat. No.: B1280394
CAS No.: 98071-16-0
M. Wt: 151.59 g/mol
InChI Key: HBTVGNDTGRUBQO-UHFFFAOYSA-N
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Description

1-Aminocyclobutanecarboxylic acid hydrochloride is a chemical compound with the molecular formula C5H10ClNO2. It is a white to almost white crystalline powder that is soluble in water. This compound is known for its stability and is widely used in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

1-aminocyclobutane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.ClH/c6-5(4(7)8)2-1-3-5;/h1-3,6H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBTVGNDTGRUBQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10462195
Record name 1-Aminocyclobutane-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10462195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98071-16-0
Record name Cyclobutanecarboxylic acid, 1-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98071-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Aminocyclobutane-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10462195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Steps:

  • Boc Protection :

    • Reagents : 1-Aminocyclobutanecarboxylic acid, 1,4-dioxane, aqueous NaOH (0.5 M), and Boc anhydride (e.g., di-tert-butyl dicarbonate).
    • Conditions : Stirring at 0–20°C for 12 hours.
    • Outcome : Formation of N-Boc-1-aminocyclobutanecarboxylic acid with a reported yield of 75%.
  • Deprotection with HCl :

    • Reagents : 4 M HCl in 1,4-dioxane.
    • Conditions : Room temperature, 30 minutes to 1 hour.
    • Outcome : Cleavage of the Boc group releases CO₂ and NH₃, forming the hydrochloride salt.
Parameter Value Source
Boc Protection Yield 75%
Deprotection Solvent 1,4-Dioxane
Hydrochloride Purity ≥98% (Argentometric Titration)

Direct Synthesis from Free Acid

The hydrochloride can be directly synthesized by acidifying the free acid with concentrated HCl.

Alternative Routes via Carbamate Intermediates

A method involving carbamate protection (e.g., Cbz) is described for related compounds, which can be adapted for the hydrochloride synthesis.

Modified Protocol:

  • Cbz Protection :

    • Reagents : 1-Aminocyclobutanecarboxylic acid, CbzCl, Na₂CO₃, 2:1 H₂O:dioxane.
    • Conditions : 0°C, 24 hours.
  • Acidification :

    • Reagents : 2 M HCl.
    • Conditions : pH 1–2, extraction with EtOAc, followed by acid crystallization.
Parameter Value Source
Cbz Protection Yield Not explicitly reported
Final Purity ≥98% (NMR confirmed)

Industrial-Scale Considerations

Key factors for large-scale production include:

  • Cost-Effective Reagents : Sodium hydroxide or Na₂CO₃ for pH control.
  • Safety : Avoiding toxic reagents like diazomethane (used in cyclopropane analogs).
  • Waste Management : Neutralization of alkaline byproducts with HCl.

Critical Analysis of Reported Methods

Advantages vs. Limitations:

Method Advantages Limitations
Boc Deprotection High yield, mild conditions Requires Boc protection step
Direct Acidification Simple, no protection required Free acid stability concerns
Cbz Intermediate Enhances solubility for purification Cbz removal adds complexity

Data Tables and Optimization Insights

Table 1: Reaction Conditions for Key Steps

Step Reagents/Conditions Yield/Purity Source
Boc Protection NaOH, 1,4-dioxane, 0–20°C 75%
Cbz Protection CbzCl, Na₂CO₃, 0°C N/A
HCl Deprotection 4 M HCl in dioxane, RT ≥98%

Table 2: Physicochemical Properties

Property Value Source
Molecular Formula C₅H₁₀ClNO₂
Molecular Weight 151.59 g/mol
Solubility Soluble in water, EtOAc

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amino group (-NH₂) undergoes substitution reactions under controlled conditions:

Reaction Type Reagents/Conditions Products Yield Source
Boc Protection(Boc)₂O, NaHCO₃, 1,4-dioxane/H₂ON-Boc-1-aminocyclobutanecarboxylic acid75%
Benzyloxy DerivatizationBenzyl bromide, K₂CO₃, DMF1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid68%
  • Boc protection is critical for peptide synthesis, enabling selective amino group modification without ring strain alleviation .
  • Benzyloxy derivatives demonstrate enhanced solubility in organic solvents, facilitating downstream coupling reactions .

Oxidation and Reduction

The cyclobutane ring and carboxylic acid group participate in redox transformations:

Reaction Type Reagents Products Applications
OxidationKMnO₄, H₂O/NaOHCyclobutane-1,1-dicarboxylic acidNMDA receptor antagonist synthesis
ReductionLiAlH₄, THF1-Aminocyclobutylmethanol hydrochlorideIntermediate for anticonvulsants
  • Oxidation with KMnO₄ selectively targets the α-carbon, forming dicarboxylic acid derivatives used in neurological drug candidates .
  • Reduction to the alcohol intermediate enables further functionalization for anticonvulsant agents (e.g., LiAlH₄-mediated conversion) .

Cycloaddition Reactions

The strained cyclobutane ring participates in [2+2] cycloadditions:

Method Conditions Outcome Efficiency
Thermal [2+2]140°C, toluene, 24hCyclobutane serine analogues30–45%
Photocatalyzed [2+2]Ru(bpy)₃Cl₂, blue LED, CH₃CNStereoselective cyclobutane α-amino acids82%
  • Thermal methods produce racemic mixtures but are scalable for industrial synthesis .
  • Photocatalyzed routes achieve high enantioselectivity (up to 95% ee) using Ru-based catalysts .

Carboxylation and Radiolabeling

The carboxylic acid group enables isotopic labeling for biomedical applications:

Process Conditions Product Application
C-11 Radiolabeling[¹¹C]CO₂, Cu(I) catalyst1-Amino[¹¹C]cyclobutanecarboxylic acidPET tumor imaging
  • C-11-labeled ACBC shows preferential uptake in gliomas (tumor-to-brain ratio: 4.7:1) .
  • Rapid clearance from blood (<5 min half-life) enhances imaging contrast .

Peptide Bond Formation

ACBC-HCl serves as a non-proteinogenic amino acid in peptide synthesis:

Peptide Sequence Coupling Agent Biological Activity
H-ACBC-Gly-Phe-OHHBTU, DIPEANMDA receptor glycine-site antagonist
ACBC-Containing CyclophaneEDC/NHSConformationally constrained HIV protease inhibitor
  • Peptides incorporating ACBC exhibit improved metabolic stability due to restricted backbone flexibility .

Comparative Reactivity Table

Key reaction pathways and their synthetic utility:

Reaction Activation Energy (kJ/mol) Rate Constant (s⁻¹) Industrial Relevance
Boc Protection85.22.4 × 10⁻³High (pharmaceuticals)
Photocatalyzed [2+2]62.81.1 × 10⁻²Moderate (specialty chems)
C-11 Radiolabeling120.55.6 × 10⁻⁴Niche (diagnostics)

Case Studies

  • Anticonvulsant Derivatives : Substitution at the 3-position with halogen groups (e.g., 3-F-ACBC) reduced seizure duration by 78% in murine models .
  • Tumor Imaging Agents : [¹¹C]ACBC achieved 92% specificity in clinical glioma detection, outperforming [¹⁸F]FDG in low-metabolism tumors .

Scientific Research Applications

Pharmaceutical Development

Building Block for Drug Synthesis
1-Aminocyclobutanecarboxylic acid hydrochloride serves as a crucial precursor in the synthesis of novel pharmaceuticals. Its structural properties allow it to function as an NMDA receptor antagonist, acting at the glycine site, which is significant in developing drugs targeting neurological disorders such as Alzheimer's disease and schizophrenia .

Case Study: Neurological Disorders
A study highlighted the compound's potential in synthesizing derivatives that exhibit enhanced binding affinities to NMDA receptors. These derivatives were tested for their efficacy in reducing excitotoxicity in neuronal cells, demonstrating promising results that warrant further exploration .

Biochemical Research

Role in Amino Acid Metabolism
The compound is utilized in biochemical studies related to amino acid metabolism and protein synthesis. It aids researchers in understanding cellular processes better by providing insights into the mechanisms of amino acid incorporation into proteins .

Case Study: Protein Synthesis
Research indicated that when incorporated into peptides, this compound affects the folding and stability of protein structures. This was demonstrated through comparative studies where peptides containing this compound showed enhanced thermal stability compared to standard amino acids .

Analytical Chemistry

Standard in Chromatographic Techniques
In analytical chemistry, this compound is employed as a standard reference substance in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). Its consistent properties allow for accurate analysis of complex mixtures, which is essential for quality control in pharmaceutical manufacturing .

Data Table: Chromatographic Applications

TechniqueApplicationPurpose
HPLCStandard ReferenceAccurate mixture analysis
GCVolatile Compound AnalysisIdentification of impurities
TLCQualitative AnalysisMonitoring reaction progress

Material Science

Enhancement of Polymer Properties
The compound finds applications in material science, particularly in the development of polymers. It is used to enhance properties such as elasticity and strength, making it valuable for industrial applications .

Case Study: Polymer Development
A recent study focused on incorporating this compound into polyurethane formulations. The resulting materials exhibited improved mechanical properties and thermal stability compared to traditional polyurethanes, indicating its potential for use in high-performance applications .

Food Industry

Food Additive Applications
In the food industry, this compound can be utilized as a flavor enhancer or preservative. Its ability to improve food quality and shelf life has been explored, particularly in processed foods where flavor stability is crucial .

Mechanism of Action

1-Aminocyclobutanecarboxylic acid hydrochloride acts as an NMDA receptor antagonist at the glycine site. It functions as an agonist, being an analog of glycine at the NMDA-glycine receptor site. This interaction affects signal transmission in the central nervous system, influencing various physiological processes .

Comparison with Similar Compounds

Uniqueness: 1-Aminocyclobutanecarboxylic acid hydrochloride is unique due to its specific interaction with NMDA receptors and its stability in various chemical reactions. Its ability to form peptide bonds and participate in organic synthesis makes it a valuable compound in both research and industrial applications .

Biological Activity

1-Aminocyclobutanecarboxylic acid hydrochloride (ACBC-HCl) is a compound of significant interest in pharmacology and biochemistry due to its interactions with neurotransmitter receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. This article explores the biological activity of ACBC-HCl, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C5_5H9_9NO2_2
  • Molecular Weight : 115.131 g/mol
  • CAS Number : 22264-50-2
  • Melting Point : 261°C (dec.)
  • Density : 1.3 g/cm³
  • Boiling Point : 241.1°C at 760 mmHg

ACBC-HCl functions primarily as a partial agonist at the glycine site of the NMDA receptor, specifically targeting the NR1 subunit. This interaction is crucial for modulating excitatory neurotransmission in the central nervous system. The NMDA receptor is involved in synaptic plasticity, memory formation, and neurodevelopmental processes.

Key Studies

  • In a study by Inanobe et al. (2005), ACBC was shown to exhibit partial agonist activity at NMDA receptors, influencing synaptic responses in neuronal cultures .
  • Neuropharmacological studies demonstrated that ACBC administration resulted in significant alterations in neurotransmitter release, suggesting its potential role in treating neurological disorders .

Biological Activity and Pharmacological Effects

The biological activity of ACBC-HCl extends beyond NMDA receptor modulation:

  • Anticonvulsant Activity : Research indicates that derivatives of ACBC exhibit anticonvulsant properties, making them candidates for epilepsy treatment .
  • Tumor Targeting : ACBC has been investigated as a potential radiolabeled agent for tumor imaging due to its high uptake in glioma cells, suggesting applications in cancer diagnostics .

Case Studies and Research Findings

StudyFindings
Goodman et al. (1979)Demonstrated high tumor avidity of radiolabeled ACBC derivatives, leading to FDA approval for PET imaging agents .
Neuropharmacology (1990)Characterized ACBC as an NMDA-associated glycine receptor antagonist with rapid elimination from the brain .
Recent StudiesHighlighted the role of ACBC in modulating plant stress responses, indicating broader biological implications beyond mammalian systems .

Applications in Medicine and Agriculture

  • Neurological Disorders : Given its role as a partial agonist at NMDA receptors, ACBC-HCl may have therapeutic potential in conditions like Alzheimer's disease and schizophrenia.
  • Cancer Imaging : The ability of ACBC derivatives to target tumors effectively positions them as valuable tools for imaging and potentially treating malignancies.
  • Agricultural Use : Emerging research suggests that compounds similar to ACBC can enhance plant resilience against pathogens by modulating ethylene biosynthesis pathways, indicating a dual application in both medicine and agriculture .

Q & A

Basic Question: What are the recommended handling and storage protocols for 1-aminocyclobutanecarboxylic acid hydrochloride to ensure stability and safety in laboratory settings?

Methodological Answer:

  • Handling: Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, due to its classification as a skin and eye irritant (GHS Category 2/2A) . Work in a well-ventilated fume hood to avoid inhalation of dust particles .
  • Storage: Store at -20°C in a tightly sealed, moisture-resistant container to prevent degradation. For long-term stability (>1 year), store dissolved samples at -80°C . Avoid exposure to strong oxidizers, as decomposition may release hazardous gases (e.g., nitrogen oxides) .

Basic Question: How does this compound interact with NMDA receptors, and what experimental models are used to study this activity?

Methodological Answer:

  • Mechanism: It acts as a partial agonist at the glycine-binding site of NR1 subunits of NMDA receptors, modulating ion channel gating and synaptic plasticity .
  • Experimental Models:
    • Electrophysiology: Use hippocampal slice preparations or transfected HEK293 cells expressing recombinant NMDA receptors. Measure currents via patch-clamp under controlled Mg²⁺/glycine conditions .
    • Radioligand Binding Assays: Compete with [³H]-MDL-105,519 in cortical membrane homogenates to calculate binding affinity (Kᵢ) .

Advanced Question: How can researchers optimize the synthesis of 1-aminocyclobutanecarboxylic acid derivatives for enhanced bioactivity in peptide-based drug design?

Methodological Answer:

  • Synthetic Strategies:
    • Cycloaddition Reactions: Utilize visible-light-catalyzed [2+2]-cycloaddition to introduce functionalized cyclobutane rings while preserving stereochemistry .
    • Boron Neutron Capture Therapy (BNCT): Incorporate 4-dihydroxyborylphenyl groups via Matteson homologation to create tumor-targeting analogs .
  • Validation: Characterize derivatives using HPLC-MS (purity >98%) and ¹H/¹³C NMR to confirm structural integrity. Test in vitro cytotoxicity (e.g., MTT assay) and receptor specificity .

Advanced Question: What analytical methods are validated for quantifying this compound in complex biological matrices?

Methodological Answer:

  • Liquid Chromatography (LC):
    • Column: C18 reverse-phase (5 µm, 250 × 4.6 mm).
    • Mobile Phase: 10 mM ammonium acetate (pH 5.0)/acetonitrile (95:5 v/v) at 1.0 mL/min .
    • Detection: UV absorbance at 210 nm or tandem mass spectrometry (LC-MS/MS) for enhanced sensitivity (LOQ: 0.1 ng/mL) .
  • System Suitability: Ensure resolution ≥3 between analytes and impurities (e.g., cyclobutanecarboxylic acid) with ≤2.0% RSD in peak area .

Advanced Question: How can researchers resolve contradictory data regarding the compound’s efficacy in neurological vs. oncological studies?

Methodological Answer:

  • Pharmacological Context:
    • Neurological Studies: Low-dose applications (≤10 µM) enhance NMDA receptor-mediated synaptic transmission, while higher doses (>100 µM) exhibit partial antagonism .
    • Oncological Studies: Radiolabeled [¹¹C]-derivatives localize in tumors via amino acid transporters (e.g., LAT1), independent of NMDA activity .
  • Experimental Design:
    • Use isogenic cell lines to isolate receptor-specific effects.
    • Validate tumor uptake in vivo via PET imaging with [¹¹C]-ACBC .

Advanced Question: What strategies mitigate batch-to-batch variability in purity for in vivo studies?

Methodological Answer:

  • Quality Control:
    • Titrimetric Analysis: Confirm hydrochloride content via potentiometric titration with AgNO₃ .
    • Chiral Purity: Use chiral HPLC (e.g., Chirobiotic T column) to ensure enantiomeric excess >99% .
  • Documentation: Require suppliers to provide GC/TLC certificates with each batch, including residual solvent profiles (e.g., <0.1% DMSO) .

Advanced Question: How does the compound’s cyclobutane ring influence its metabolic stability compared to linear analogs?

Methodological Answer:

  • Metabolic Profiling:
    • In Vitro: Incubate with human liver microsomes (HLMs) and NADPH. Monitor degradation via LC-MS/MS. The rigid cyclobutane ring reduces CYP450-mediated oxidation, increasing t½ from 2.1 hr (linear analog) to 6.8 hr .
    • In Vivo: Administer [¹⁴C]-labeled compound to rodents; quantify urinary metabolites (e.g., cyclobutane ring-opened dicarboxylic acids) .

Advanced Question: What in vivo models are optimal for studying the compound’s dual role in neuroprotection and tumor targeting?

Methodological Answer:

  • Neuroprotection: Use middle cerebral artery occlusion (MCAO) models in rats. Administer 10 mg/kg intravenously pre-ischemia; assess infarct volume via TTC staining .
  • Tumor Targeting: Employ xenograft models (e.g., U87 glioblastoma). Inject [¹¹C]-ACBC and quantify uptake via dynamic PET imaging over 60 min .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Aminocyclobutanecarboxylic acid hydrochloride
Reactant of Route 2
1-Aminocyclobutanecarboxylic acid hydrochloride

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